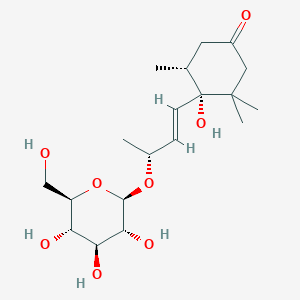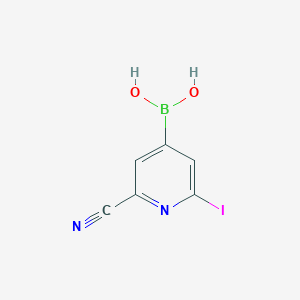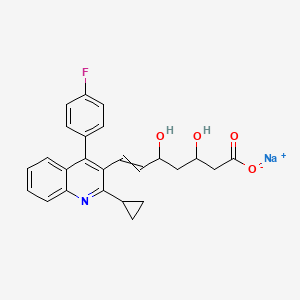![molecular formula C24H12F2N2O3S B14086637 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes benzothiazole and chromeno-pyrrole moieties, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chromeno-pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include fluorinating agents, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced analogs.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may find use in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s fluorine atoms may enhance its binding affinity and specificity for these targets, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
Compared to similar compounds, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit unique properties due to the presence of multiple fluorine atoms. These fluorine atoms can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C24H12F2N2O3S |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H12F2N2O3S/c25-12-9-10-16-18(11-12)32-24(27-16)28-20(13-5-1-3-7-15(13)26)19-21(29)14-6-2-4-8-17(14)31-22(19)23(28)30/h1-11,20H |
InChI-Schlüssel |
WVOVVOWYZKLBPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)



![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086578.png)

![2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14086588.png)
![7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086590.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086621.png)
